Vernodalol
Overview
Description
Vernodalol is a bioactive compound predominantly found in the roots of Vernonia amygdalina, a plant widely used in traditional African medicine. This compound belongs to the class of terpenoids and has been studied for its various biological activities, including antiproliferative and antioxidant effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Vernodalol can be extracted from the roots of Vernonia amygdalina using aqueous or ethanol extraction methods. The extraction process involves grinding the plant material, followed by Soxhlet extraction or simple maceration in ethanol or water. The extracts are then concentrated and purified to isolate this compound .
Industrial Production Methods
For large-scale production, this compound can be synthesized through biotechnological methods involving the cultivation of Vernonia amygdalina in controlled environments. The roots are harvested, and the compound is extracted using industrial-scale Soxhlet extractors or other efficient extraction techniques .
Chemical Reactions Analysis
Types of Reactions
Vernodalol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidized derivatives.
Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and nucleophiles, are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxide, while reduction can produce this compound alcohol .
Scientific Research Applications
Chemistry: Vernodalol is used as a reference compound in analytical chemistry for the identification and quantification of terpenoids in plant extracts.
Biology: It has shown significant antiproliferative activity against cancer cell lines, making it a potential candidate for anticancer research.
Medicine: this compound exhibits antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Luteolin: Another bioactive compound found in Vernonia amygdalina, known for its antioxidant and antidiabetic properties.
Vernolide: A sesquiterpene lactone with similar biological activities, including anticancer and anti-inflammatory effects.
Uniqueness of Vernodalol
This compound is unique due to its predominant presence in the roots of Vernonia amygdalina and its specific antiproliferative activity against cancer cell lines. Unlike luteolin, which is more abundant in the leaves, this compound is primarily found in the roots, making it a valuable compound for root-based extracts .
Properties
IUPAC Name |
[(4aR,5R,6S,7S,8aR)-8a-ethenyl-5-hydroxy-6-(3-methoxy-3-oxoprop-1-en-2-yl)-4-methylidene-3-oxo-1,4a,5,6,7,8-hexahydroisochromen-7-yl] 2-(hydroxymethyl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O8/c1-6-20-7-13(28-17(23)10(2)8-21)14(11(3)18(24)26-5)16(22)15(20)12(4)19(25)27-9-20/h6,13-16,21-22H,1-4,7-9H2,5H3/t13-,14+,15+,16-,20+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZALQGCQQJLGKE-BBNZOYGDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=C)C1C(CC2(COC(=O)C(=C)C2C1O)C=C)OC(=O)C(=C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C(=C)[C@@H]1[C@H](C[C@@]2(COC(=O)C(=C)[C@@H]2[C@H]1O)C=C)OC(=O)C(=C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10331796 | |
Record name | Vernodalol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10331796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65388-17-2 | |
Record name | Vernodalol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65388-17-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Vernodalol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10331796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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